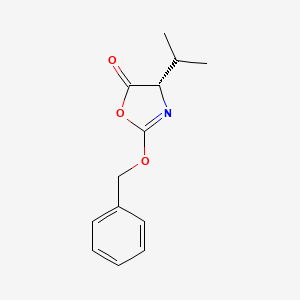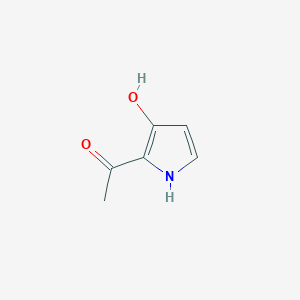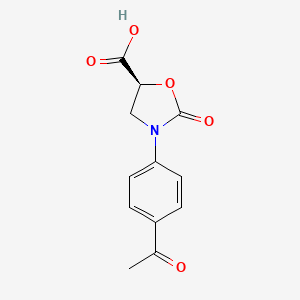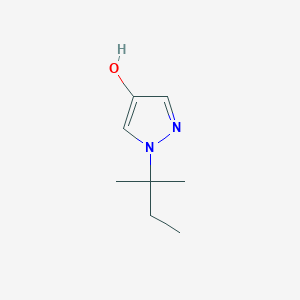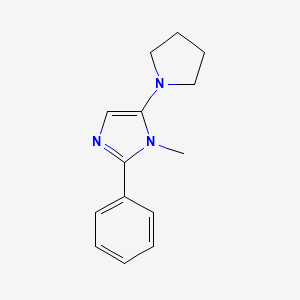
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a phenyl group, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, phenyl, and pyrrolidinyl groups can be achieved through various substitution reactions. For instance, the phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may result in fully saturated imidazole derivatives.
科学研究应用
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new catalysts or as a component in specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-Methyl-2-phenylimidazole: Lacks the pyrrolidinyl group, which may affect its binding affinity and specificity.
2-Phenyl-5-(pyrrolidin-1-yl)-1H-imidazole: Similar structure but lacks the methyl group, potentially altering its chemical properties and reactivity.
1-Methyl-5-(pyrrolidin-1-yl)-1H-imidazole: Lacks the phenyl group, which may influence its overall stability and interactions.
Uniqueness
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of all three substituents (methyl, phenyl, and pyrrolidinyl) on the imidazole ring. This combination of groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
1-methyl-2-phenyl-5-pyrrolidin-1-ylimidazole |
InChI |
InChI=1S/C14H17N3/c1-16-13(17-9-5-6-10-17)11-15-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI 键 |
UHBJALFRECQUTO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
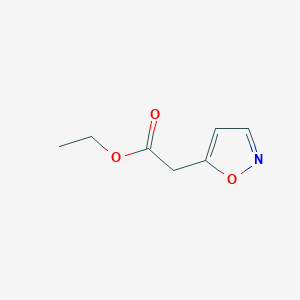


![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
